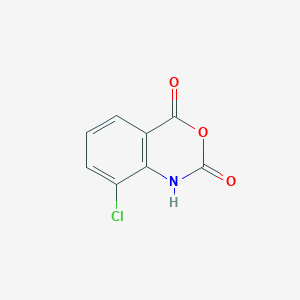
3-Chloroisatoic anhydride
Cat. No. B1581743
Key on ui cas rn:
63497-60-9
M. Wt: 197.57 g/mol
InChI Key: ORYNBDLURYDZFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05557005
Procedure details


190.7 g of 90% 3-chloroanthranilic acid, corresponding to 171.6 g (1.0 mol) of 100% 3-chloroanthranilic acid, are initially introduced, in 1,970.0 g of chlorobenzene, into a four-necked flask having a stirrer, a thermometer and a reflux condenser cooled down to -20° C., and 300.0 g of phosgene are then metered in at room temperature over a period of about 3 h while stirring thoroughly. The reaction mixture is heated to 100° C. and a further 150.0 g of phosgene are passed in over a period of 2 h. After that, the mixture is stirred at 100° C. for a further 1 h, and the phosgene is subsequently removed at this temperature using nitrogen. After cooling to about 25° C., the crystals which have precipitated out are filtered off with suction, and the filter cake is washed with 2×50 ml of chlorobenzene and dried at 100° C. in vacuo. 190.0 g of 3-chloroisatoic anhydride, having a purity by GC of >99%, are obtained, corresponding to 96.2% of theory. In that which follows, m.p. stands for melting point, s.p. for solidification point and MS for mass spectrum.





Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:4]([C:5]([OH:7])=[O:6])[C:3]=1[NH2:11].[C:12](Cl)(Cl)=[O:13]>ClC1C=CC=CC=1>[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:4]2[C:5]([O:7][C:12](=[O:13])[NH:11][C:3]=12)=[O:6]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
190.7 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(C(=O)O)=CC=C1)N
|
|
Name
|
|
|
Quantity
|
171.6 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(C(=O)O)=CC=C1)N
|
|
Name
|
|
|
Quantity
|
970 g
|
|
Type
|
solvent
|
|
Smiles
|
ClC1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
300 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
150 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-20 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring thoroughly
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is heated to 100° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
are passed in over a period of 2 h
|
|
Duration
|
2 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After that, the mixture is stirred at 100° C. for a further 1 h
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the phosgene is subsequently removed at this temperature
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to about 25° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crystals which have precipitated out
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
are filtered off with suction
|
WASH
|
Type
|
WASH
|
|
Details
|
the filter cake is washed with 2×50 ml of chlorobenzene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried at 100° C. in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
are obtained, corresponding to 96.2% of theory
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=C2C(C(=O)OC(N2)=O)=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
